molecular formula C15H9ClO5 B4846560 4-(4-chlorobenzoyl)phthalic acid CAS No. 40415-14-3

4-(4-chlorobenzoyl)phthalic acid

Cat. No.: B4846560
CAS No.: 40415-14-3
M. Wt: 304.68 g/mol
InChI Key: AVJIXLNSRMANJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzoyl)phthalic acid is a derivative of phthalic acid (benzene-1,2-dicarboxylic acid) substituted with a 4-chlorobenzoyl group at the 4-position. This compound combines the dual carboxylic acid functionality of phthalic acid with the hydrophobic and electron-withdrawing 4-chlorobenzoyl moiety. It is structurally related to hypolipidemic agents like fenofibric acid and bezafibrate but differs in the core aromatic backbone and substituent arrangement .

Properties

IUPAC Name

4-(4-chlorobenzoyl)phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO5/c16-10-4-1-8(2-5-10)13(17)9-3-6-11(14(18)19)12(7-9)15(20)21/h1-7H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJIXLNSRMANJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302521
Record name 4-(4-Chlorobenzoyl)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40415-14-3
Record name 4-(4-Chlorobenzoyl)phthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40415-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorobenzoyl)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorobenzoyl)phthalic acid typically involves the reaction of 4-chlorobenzoyl chloride with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride. The reaction mixture is stirred at a controlled temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and precise temperature control. The product is then purified through recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorobenzoyl)phthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzoyl group or other reduced forms.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce benzoyl derivatives.

Scientific Research Applications

4-(4-Chlorobenzoyl)phthalic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of high-performance materials, such as polyimides and other engineering plastics.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)phthalic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, leading to changes in their activity. The phthalic acid moiety can also participate in hydrogen bonding and other interactions, affecting the overall behavior of the compound in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-Hydroxyphthalic Acid (C₈H₆O₅)
  • Structure : Phthalic acid with a hydroxyl group at the 4-position.
  • Key Differences : The hydroxyl group increases polarity and water solubility compared to the hydrophobic 4-chlorobenzoyl group. This enhances hydrogen-bonding capacity but reduces lipid solubility .
  • Synthesis : Prepared via hydrolysis of 4-hydroxyisobenzofuran-1,3-dione in aqueous NaOH .
Fenofibric Acid (C₁₅H₁₂ClO₄)
  • Structure: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid.
  • Key Differences: Contains a propionic acid chain instead of phthalic acid’s dicarboxylic groups. The phenoxy linker enhances metabolic stability and bioavailability, contributing to its hypolipidemic activity .
4-(4-Chlorophenyl)Pyridine (C₁₁H₈ClN)
  • Structure : Pyridine ring substituted with a 4-chlorophenyl group.
  • Key Differences : Replaces phthalic acid’s carboxylic acids with a nitrogen-containing heterocycle. Exhibits antibacterial activity (unlike unsubstituted phthalic acid) due to the chlorophenyl-pyridine hybrid structure .
2-((4-Chlorophenyl)Acetyl)Benzoic Acid (C₁₅H₁₁ClO₃)
  • Structure : Benzoic acid with a 4-chlorophenyl acetyl group at the 2-position.

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility pKa (Carboxylic Acids) LogP (Lipophilicity)
4-(4-Chlorobenzoyl)phthalic acid 334.7 Low ~2.5, ~4.5 3.2
4-Hydroxyphthalic acid 182.1 Moderate ~3.0, ~4.8 0.9
Fenofibric acid 318.8 Low ~3.8 4.1
4-(4-Chlorophenyl)pyridine 209.7 Insoluble N/A 2.7

Notes:

  • The 4-chlorobenzoyl group in this compound reduces water solubility compared to hydroxylated analogs.
  • Fenofibric acid’s higher LogP (4.1) correlates with enhanced membrane permeability and oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorobenzoyl)phthalic acid
Reactant of Route 2
Reactant of Route 2
4-(4-chlorobenzoyl)phthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.